Gibberellin A44

Descripción general

Descripción

Gibberellin A44 is a plant hormone belonging to the gibberellin family, which plays a crucial role in regulating various aspects of plant growth and development. Gibberellins were first discovered in the early 20th century and named after the fungus Gibberella fujikuroi, which produces these compounds. This compound, like other gibberellins, is involved in processes such as stem elongation, seed germination, and fruit and flower maturation .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Gibberellin A44 has been extensively studied for its role in promoting shoot elongation and breaking seed dormancy. Research indicates that it stimulates the production of enzymes like α-amylase, which is crucial for starch breakdown during seed germination. This action helps seedlings access energy reserves necessary for growth .

Crop Yield Enhancement

The application of this compound can significantly increase crop yields by enhancing fruit size and quality. For instance, it is commonly used in grape production to produce larger, seedless varieties by promoting cell expansion and delaying senescence in fruits . Additionally, it aids in the uniform maturation of fruits, which is essential for commercial harvesting .

Seedless Grapes Production

In a study conducted on Vitis vinifera (grapevine), the application of this compound resulted in increased fruit size and improved cluster architecture. This application not only enhanced the aesthetic quality of the grapes but also reduced incidences of mildew by promoting looser bunches .

Enhancing Flowering in Horticultural Crops

Research has demonstrated that this compound can induce flowering in various ornamental plants. In controlled experiments, the application led to earlier flowering times and increased flower set, which is beneficial for commercial flower production .

Comparative Data Table

The following table summarizes the applications and effects of this compound compared to other gibberellins:

| Gibberellin | Application | Effect |

|---|---|---|

| This compound | Seedless grape production | Increased fruit size and quality |

| Gibberellin A3 | General growth enhancer | Stimulates stem elongation and germination |

| Gibberellin A7 | Flowering induction | Promotes early flowering in various species |

Mecanismo De Acción

Target of Action

Gibberellin 44, also known as Gibberellin A44, is a plant hormone that plays a crucial role in plant growth and development . Its primary targets are the DELLA transcriptional regulators . These regulators are involved in various plant developmental processes, including phase transitions from juvenile to adult and reproductive phases .

Mode of Action

Gibberellin 44 interacts with its targets, the DELLA transcriptional regulators, to either induce or repress phase transition and flowering in diverse plant species . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 .

Biochemical Pathways

Gibberellin 44 is part of the gibberellin metabolic pathway, which is involved in the biosynthesis and inactivation of gibberellins . This pathway is regulated by both developmental and environmental cues

Pharmacokinetics

It is known that an enzyme calledgibberellin-44 dioxygenase plays a role in the metabolism of Gibberellin 44 . This enzyme catalyzes the conversion of gibberellin 44 to gibberellin 19 .

Result of Action

The action of Gibberellin 44 results in various molecular and cellular effects. It is known to stimulate shoot elongation, seed germination, and fruit and flower maturation . It also influences germination, dormancy, stem and leaf growth, flowering, and fruit development . Furthermore, it controls growth and differentiation in organs where its concentration is tightly regulated .

Action Environment

The action, efficacy, and stability of Gibberellin 44 are influenced by environmental factors. For instance, the regulation of gibberellin biosynthesis and inactivation is affected by developmental and environmental cues . .

Análisis Bioquímico

Biochemical Properties

Gibberellin A44 functions as a plant hormone, influencing a range of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One key interaction is with gibberellin 20-oxidase, an enzyme involved in the biosynthesis of gibberellins. This compound also interacts with gibberellin 3-oxidase, which converts it into more active forms of gibberellins. These interactions are crucial for maintaining the balance of gibberellin levels within the plant, ensuring proper growth and development .

Cellular Effects

This compound affects various types of cells and cellular processes. It plays a significant role in cell elongation by promoting the loosening of cell walls, which allows cells to expand. This compound also influences cell signaling pathways, particularly those involving DELLA proteins, which are negative regulators of gibberellin responses. By binding to these proteins, this compound triggers their degradation, leading to the activation of gibberellin-responsive genes. This process impacts gene expression and cellular metabolism, promoting growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the gibberellin receptor GID1, forming a complex that interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, relieving their inhibitory effect on gibberellin-responsive genes. Additionally, this compound influences the activity of various transcription factors, modulating gene expression patterns that are essential for plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can decrease due to degradation over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged cell elongation and altered gene expression profiles. These temporal effects highlight the importance of precise dosing and timing in experimental setups .

Dosage Effects in Animal Models

While this compound is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of this compound can lead to varying outcomes, with low doses promoting growth and development, while high doses may cause toxic effects. In animal models, threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. At higher concentrations, adverse effects such as growth inhibition and metabolic disturbances have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases. These enzymes facilitate the conversion of precursor molecules into this compound and other gibberellins. The metabolic flux of this compound is tightly regulated, ensuring optimal levels for plant growth and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A44 involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of a tetracyclic diterpenoid structure, followed by various functional group modifications to achieve the final structure. Key steps include cyclization, oxidation, and esterification reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of fungi or bacteria. These microorganisms are cultivated in large bioreactors under optimized conditions to produce high yields of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Gibberellin A44 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic reagents are used to replace certain atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used in research to study the structure-activity relationships of gibberellins .

Comparación Con Compuestos Similares

- Gibberellin A1

- Gibberellin A3

- Gibberellin A4

Comparison: Gibberellin A44 is unique in its specific structural features and biological activity compared to other gibberellins. While all gibberellins share a common tetracyclic diterpenoid structure, the presence of different functional groups and side chains in this compound confers distinct properties. For example, gibberellin A3 is widely used in agriculture for its strong growth-promoting effects, whereas this compound is often used in research to study the detailed mechanisms of gibberellin action .

Actividad Biológica

Gibberellins (GAs) are a class of plant hormones that play crucial roles in regulating growth and developmental processes in plants. Among these, Gibberellin A44 (GA44) has garnered attention for its specific biological activities, particularly in relation to seed germination, stem elongation, and flowering. This article provides a comprehensive overview of the biological activity of GA44, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is one of the many gibberellins identified in plants. It is structurally related to other GAs and is synthesized through complex biosynthetic pathways involving various enzymes. GA44 is known to influence several physiological processes, including:

- Seed Germination : GA44 promotes the breakdown of seed dormancy and stimulates germination.

- Stem Elongation : It enhances cell elongation, contributing to the growth of stems and other plant organs.

- Flowering : GA44 plays a role in the induction of flowering in certain plant species.

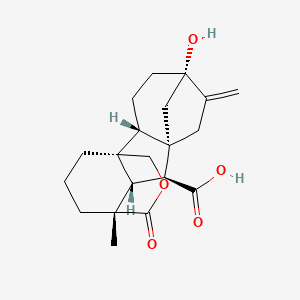

Structural Characteristics

GA44 shares common structural traits with other bioactive gibberellins, including hydroxyl groups and lactone formations. These structural features are critical for its biological activity.

The biological activity of GA44 is mediated through its interaction with specific receptors in plant cells. Upon binding to its receptor, GA44 initiates a signaling cascade that results in various physiological responses:

- Stimulation of α-Amylase Production : Similar to other gibberellins, GA44 induces the synthesis of α-amylase in aleurone cells, facilitating starch hydrolysis during seed germination .

- DELLA Protein Interaction : GA44 modulates the activity of DELLA proteins, which are repressors of growth. By promoting the degradation of DELLA proteins, GA44 alleviates their inhibitory effects on growth processes .

- Hormonal Crosstalk : Research indicates that GA44 interacts with other hormonal pathways, suggesting a complex network of hormonal regulation that influences plant development .

Case Studies

- Arabidopsis Seed Germination :

- Barley Endosperm Assays :

Comparative Analysis

The following table summarizes the biological activities of various gibberellins, including GA44:

| Gibberellin | Activity | Reference |

|---|---|---|

| GA1 | Seed germination | |

| GA3 | Stem elongation | |

| GA4 | Enhanced flowering | |

| GA44 | Starch hydrolysis |

Metabolism and Bioactivity

GA44 is metabolized within plant tissues to form other bioactive gibberellins such as GA1 and GA3. Studies have shown that the metabolic pathways involving GA44 can vary significantly across different plant species . For example:

Propiedades

IUPAC Name |

(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBJAONOPKRVRR-YTJHIPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316980 | |

| Record name | Gibberellin A44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36434-15-8 | |

| Record name | Gibberellin A44 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36434-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 233 °C | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Gibberellin A44 in plant development?

A1: this compound (GA44) is a bioactive gibberellin (GA) precursor within the 13-hydroxylation pathway of GA biosynthesis []. It is not directly growth-promoting but acts as a precursor to other bioactive GAs, such as GA1. Research suggests that the conversion of GA44 to downstream GAs like GA1 is influenced by pollination and fertilization events in plants [].

Q2: How does the level of GA44 change in walnut ovaries after pollination?

A2: In walnut (Juglans regia) ovaries, GA44 levels increase slightly following fertilization. This is followed by a decrease and then a subsequent accumulation []. This pattern suggests a complex regulation of GA44 levels tied to the progression of fruit development after pollination.

Q3: Does the absence of pollination affect GA44 levels differently?

A3: Yes, unpollinated walnut ovaries exhibit a different pattern of GA44 change compared to pollinated ovaries. Instead of the increase-decrease-accumulation pattern, GA44 levels steadily decline within 13 days of when pollination would have occurred []. This suggests that the pollination event and subsequent signaling cascades play a crucial role in modulating GA44 levels.

Q4: Are there any identified enzymes involved in the metabolism of GA44?

A4: Yes, Gibberellin-44 dioxygenases are enzymes specifically involved in the metabolic pathway of GA44 [, ]. These enzymes catalyze crucial steps in the conversion of GA44 to other bioactive GAs, influencing plant growth and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.